Cas no 4861-61-4 (2-Dodecylthiophene)

2-Dodecylthiophene 化学的及び物理的性質
名前と識別子
-
- 2-Dodecylthiophene
- 2-Dodecyl-thiophen
- 2-dodecyl-thiophene
- 2-n-dodecylthiophene
- dodecyl thiophene
- Thiophene,2-dodecyl
- CS-0378205
- Thiophene, 2-dodecyl-
- DB-251452
- D4874
- dodecylthiophene
- 2-Dodecylthiophene #
- MFCD22493346
- T70956
- DTXSID10340661
- 4861-61-4
- SCHEMBL27348
-
- MDL: MFCD22493346
- インチ: InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17-16/h12,14-15H,2-11,13H2,1H3
- InChIKey: NJPMFDNZCLKTHE-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCC1=CC=CS1
計算された属性
- せいみつぶんしりょう: 252.19100
- どういたいしつりょう: 252.19117207g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 17
- 回転可能化学結合数: 11
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.7
- トポロジー分子極性表面積: 28.2Ų
じっけんとくせい
- 密度みつど: 0.9125 (estimate)
- ゆうかいてん: -0.15°C (estimate)
- ふってん: 155°C/2mmHg(lit.)
- 屈折率: 1.4850 to 1.4890
- PSA: 28.24000
- LogP: 6.21150
2-Dodecylthiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1448875-25g |
2-Dodecylthiophene |
4861-61-4 | 97% | 25g |
¥6188.00 | 2024-05-11 | |
eNovation Chemicals LLC | D245535-20g |
2-Dodecylthiophene |
4861-61-4 | 95% | 20g |
$1150 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1448875-1g |
2-Dodecylthiophene |
4861-61-4 | 97% | 1g |
¥504.00 | 2024-05-11 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4874-1ML |
2-Dodecylthiophene |
4861-61-4 | >97.0%(GC) | 1ml |
¥330.00 | 2024-04-16 | |
eNovation Chemicals LLC | D245535-500g |
2-Dodecylthiophene |
4861-61-4 | 95% | 500g |
$2950 | 2024-08-03 | |
eNovation Chemicals LLC | D245535-1kg |
2-Dodecylthiophene |
4861-61-4 | 95% | 1kg |
$3950 | 2024-08-03 | |
abcr | AB506029-5 ml |
2-Dodecylthiophene; . |
4861-61-4 | 5 ml |
€259.10 | 2023-09-02 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4874-5ml |
2-Dodecylthiophene |
4861-61-4 | 97.0%(GC) | 5ml |
¥1485.0 | 2022-06-09 | |
eNovation Chemicals LLC | D245535-1kg |
2-Dodecylthiophene |
4861-61-4 | 95% | 1kg |
$3950 | 2025-02-22 | |
A2B Chem LLC | AG27213-250mg |
2-Dodecylthiophene |
4861-61-4 | 97% | 250mg |
$63.00 | 2024-04-19 |
2-Dodecylthiophene 関連文献
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Zeyun Xiao,Jegadesan Subbiah,Kuan Sun,Shaomin Ji,David J. Jones,Andrew B. Holmes,Wallace W. H. Wong J. Mater. Chem. C 2014 2 1306
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Jing Luo,Hemi Qu,Jun Yin,Xiaojie Zhang,Kuo-Wei Huang,Chunyan Chi J. Mater. Chem. 2009 19 8202
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Mehmet Ozdemir,Donghee Choi,Guhyun Kwon,Yunus Zorlu,Hyekyoung Kim,Myung-Gil Kim,SungYong Seo,Unal Sen,Murat Citir,Choongik Kim,Hakan Usta RSC Adv. 2016 6 212
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Chunchen Liu,Wanzhu Cai,Xing Guan,Chunhui Duan,Qifan Xue,Lei Ying,Fei Huang,Yong Cao Polym. Chem. 2013 4 3949
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5. Star-like substituted hexaarylbenzenes: synthesis and mesomorphic propertiesYanhou Geng,Andreas Fechtenk?tter,Klaus Müllen J. Mater. Chem. 2001 11 1634
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Harsha D. Magurudeniya,Ruvini S. Kularatne,Elizabeth A. Rainbolt,Mahesh P. Bhatt,John W. Murphy,Elena E. Sheina,Bruce E. Gnade,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A 2014 2 8773
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George Vamvounis,Paul E. Shaw,Paul L. Burn J. Mater. Chem. C 2013 1 1322
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Jing Luo,Baomin Zhao,Hardy Sze On Chan,Chunyan Chi J. Mater. Chem. 2010 20 1932
2-Dodecylthiopheneに関する追加情報
Recent Advances in the Study of 2-Dodecylthiophene (CAS: 4861-61-4) in Chemical Biology and Pharmaceutical Research
2-Dodecylthiophene (CAS: 4861-61-4) is an organic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its thiophene ring substituted with a dodecyl chain, exhibits unique physicochemical properties that make it valuable in drug discovery, material science, and nanotechnology. Recent studies have explored its potential as a building block for functional materials, its role in modulating biological pathways, and its application in the development of novel therapeutics.
One of the key areas of interest is the use of 2-Dodecylthiophene in the synthesis of conjugated polymers and organic semiconductors. These materials are critical for the development of flexible electronics, biosensors, and optoelectronic devices. A 2023 study published in Advanced Materials demonstrated that 2-Dodecylthiophene-based polymers exhibit enhanced charge transport properties and stability, making them suitable for use in next-generation organic field-effect transistors (OFETs). The study highlighted the compound's ability to self-assemble into highly ordered structures, which is crucial for optimizing device performance.
In the pharmaceutical domain, 2-Dodecylthiophene has been investigated for its potential as a scaffold for drug design. Its hydrophobic dodecyl chain and aromatic thiophene ring provide a unique platform for interacting with biological targets. A recent Journal of Medicinal Chemistry article (2024) reported the synthesis of 2-Dodecylthiophene derivatives with potent antimicrobial activity against multidrug-resistant bacterial strains. The researchers utilized computational modeling to optimize the compound's binding affinity to bacterial enzymes, leading to the identification of promising lead candidates for further development.
Another groundbreaking application of 2-Dodecylthiophene is in the field of nanotechnology. Researchers have leveraged its amphiphilic nature to create nanocarriers for targeted drug delivery. A 2023 study in ACS Nano detailed the development of 2-Dodecylthiophene-based micelles capable of encapsulating hydrophobic anticancer drugs. These micelles demonstrated high drug-loading capacity and sustained release profiles, significantly improving therapeutic efficacy in preclinical models of breast cancer. The study also emphasized the compound's biocompatibility and low toxicity, which are critical for translational applications.
Despite these advancements, challenges remain in the large-scale synthesis and purification of 2-Dodecylthiophene. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce environmental impact. A 2024 Green Chemistry publication introduced a solvent-free, catalytic method for producing 2-Dodecylthiophene with minimal waste generation. This approach not only enhances sustainability but also reduces production costs, paving the way for broader industrial adoption.
In conclusion, 2-Dodecylthiophene (CAS: 4861-61-4) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its diverse applications—from advanced materials to drug delivery systems—highlight its potential to address pressing challenges in these fields. Future research should focus on further elucidating its mechanisms of action, expanding its utility in therapeutic contexts, and scaling up production methods to meet growing demand. The ongoing exploration of this compound underscores its significance as a versatile tool in modern science and technology.
4861-61-4 (2-Dodecylthiophene) 関連製品
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